8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole
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Overview
Description
8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole, often involves the Fischer indole synthesis. This method typically requires the reaction of arylhydrazones with aldehydes or ketones in the presence of a protic or Lewis acid . For instance, methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) can be used to achieve good yields .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions may vary, but typically involve controlled temperatures and solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness
8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole is unique due to its specific chlorophenyl substitution, which may confer distinct chemical and biological properties compared to other indole derivatives
Properties
CAS No. |
38824-60-1 |
---|---|
Molecular Formula |
C24H14ClN |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-azapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),4,7,9,11(19),12,14,16-nonaene |
InChI |
InChI=1S/C24H14ClN/c25-19-9-6-14(7-10-19)21-13-18-12-17-5-4-15-2-1-3-16-8-11-20(24(18)26-21)23(17)22(15)16/h1-13,26H |
InChI Key |
CWSOUUAUYOZVRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4NC(=C5)C6=CC=C(C=C6)Cl)C=C2 |
Origin of Product |
United States |
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